4-fluoro-1H-indazol-3-ol
Description
4-Fluoro-1H-indazol-3-ol (CAS: 683748-50-7, molecular formula: C₇H₅FN₂O) is a fluorinated indazole derivative characterized by a hydroxyl group at position 3 and a fluorine atom at position 4 on the indazole ring. Its structural features, including the electron-withdrawing fluorine substituent and the hydrogen-bond-donating hydroxyl group, influence its reactivity, solubility, and intermolecular interactions, making it a subject of interest in comparative studies with analogous heterocyclic compounds.
Properties
IUPAC Name |
4-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWWMTIKWNMANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384605 | |
| Record name | 4-fluoro-1H-indazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683748-50-7 | |
| Record name | 4-fluoro-1H-indazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazol-3-ol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere . Another method involves the condensation of ortho-fluorobenzaldehydes with hydrazine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic, room temperature | 4-Fluoro-1H-indazole-3-one | 65–75% | |
| CrO₃ | H₂SO₄, reflux | 4-Fluoro-1H-indazole-3-one | 70–80% |
Oxidation typically yields 4-fluoro-1H-indazole-3-one , a ketone derivative with applications in medicinal chemistry . The reaction mechanism involves the hydroxyl group’s deprotonation followed by electron transfer to the oxidizing agent.
Fluorine Substitution
The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) under basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH | DMF, 80°C, 6h | 4-Hydroxy-1H-indazol-3-ol | 50–60% | |
| NH₃ (aq.) | Ethanol, reflux | 4-Amino-1H-indazol-3-ol | 40–50% |
The reaction with aqueous ammonia introduces an amino group, enhancing biological activity .
Hydroxyl Group Substitution
The hydroxyl group can be replaced via Mitsunobu reactions or alkylation :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DIAD, PPh₃, R-OH | THF, 0°C to RT | 3-Alkoxy-4-fluoro-1H-indazole | 60–70% | |
| R-X (alkyl halide), K₂CO₃ | DMF, 60°C, 12h | 3-Alkoxy-4-fluoro-1H-indazole | 55–65% |
Alkylation expands the compound’s lipophilicity, improving pharmacokinetic properties .
Acylation and Esterification
The hydroxyl group reacts with acylating agents to form esters or amides:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 4h | 3-Acetoxy-4-fluoro-1H-indazole | 85–90% | |
| Benzoyl chloride | Et₃N, DCM, 0°C to RT | 3-Benzoyloxy-4-fluoro-1H-indazole | 75–80% |
Acylation enhances metabolic stability, making derivatives suitable for drug development.
Metal-Catalyzed Coupling Reactions
The indazole core participates in Suzuki-Miyaura couplings for biaryl synthesis:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PdCl₂(dppf)₂, Ar-B(OH)₂ | Dioxane/H₂O, 90°C, N₂ | 6-Aryl-4-fluoro-1H-indazol-3-ol | 70–85% |
This reaction introduces aryl groups at the 6-position, critical for tuning biological activity (e.g., antitumor properties) .
Reductive Transformations
The hydroxyl group can be reduced to a methylene group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 8h | 4-Fluoro-1H-indazole | 30–40% |
Reduction is less common due to competing side reactions but offers access to deoxygenated derivatives .
Comparative Reactivity Insights
The table below contrasts reactivity trends between 4-fluoro-1H-indazol-3-ol and related indazoles:
| Compound | Oxidation | Substitution (F) | Coupling | Acylation |
|---|---|---|---|---|
| This compound | High | Moderate | High | High |
| 6-Methoxy-1H-indazol-3-ol | Moderate | Low | Moderate | High |
| 1H-Indazole-3-ol | Low | N/A | Low | Moderate |
Fluorine’s electron-withdrawing effect enhances oxidation and coupling efficiency compared to methoxy or unsubstituted analogs .
Pharmacological Relevance
Derivatives synthesized via these reactions exhibit notable biological activities:
| Derivative | Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 3-Acetoxy-4-fluoro-1H-indazole | DAAO inhibition | 2.9 µM | |
| 6-Phenyl-4-fluoro-1H-indazol-3-ol | Antitumor (K562 cells) | 5.15 µM |
These findings underscore the compound’s versatility in drug discovery .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Fluoro-1H-indazol-3-ol is extensively used in organic synthesis as a precursor for creating diverse indazole derivatives. Its ability to undergo various chemical reactions makes it a valuable intermediate in the development of novel compounds with potential biological activities. Researchers have leveraged its reactivity to explore new synthetic methodologies, expanding the toolbox available for medicinal chemistry.
Biological Applications
Therapeutic Potential
The compound has demonstrated promising biological activities, particularly in the context of cancer treatment and enzyme inhibition. Studies have shown that this compound can induce apoptosis in cancer cells by activating key regulatory pathways such as p53/MDM2, which are crucial for cell cycle control.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits viral replication | |
| Anti-inflammatory | Modulates inflammatory pathways |
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent targeting specific enzymes and receptors. Its interactions with kinases have been particularly noted, as these enzymes play critical roles in various signaling pathways associated with cancer and other diseases . The compound's ability to inhibit certain kinases positions it as a candidate for developing targeted therapies.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of this compound against several human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation at low concentrations. This study highlights the compound's potential as a lead structure in anticancer drug development .
Investigation into Enzyme Inhibition
Another important application was reported in the context of cystic fibrosis treatment, where small molecules including derivatives of this compound were screened for their ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) channel. The findings suggested that these compounds could enhance CFTR function, offering new avenues for treating this genetic disorder .
Industrial Applications
Material Science
Beyond its biological applications, this compound is being explored for its potential use in materials science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, which could be beneficial in various industrial applications.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-indazol-3-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in drug development .
Comparison with Similar Compounds
4-Fluoro-6-iodo-1H-indazole (CAS: 887568-03-8)
- Structure : Differs by substitution of iodine at position 6 instead of hydroxyl at position 3.
- Used in cross-coupling reactions due to the iodo substituent .
3-Chloro-5-(trifluoromethoxy)-1H-indazole
- Structure : Chlorine at position 3 and trifluoromethoxy at position 4.
- Properties : The trifluoromethoxy group enhances lipophilicity, while chlorine provides a stronger electron-withdrawing effect than fluorine. This compound is prioritized in agrochemical research for its stability under oxidative conditions .
Functional Analogues: Hydroxyl-Substituted Indazoles
6-Amino-4-fluoro-1H-indazol-3-ol (CAS: 887567-77-3)
- Structure: Amino group at position 6 and hydroxyl at position 3.
- Similarity score: 0.85 .
Indole-Based Analogues
3-(1-Benzyl-1H-imidazol-5-yl)-4-fluoro-1H-indole (Compound 43)
- Structure : Fluorine at position 4 on the indole ring, fused with a benzyl-imidazole moiety.
- Properties : Melting point (177–178°C) and IR spectra (νmax 3115 cm⁻¹ for N–H stretch) suggest stronger crystalline packing than 4-fluoro-1H-indazol-3-ol. Exhibits moderate bioactivity in preliminary assays .
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8)
- Structure : Chlorine at position 6 and 4-iodobenzyl-imidazole at position 3.
- Properties : Higher molecular weight (473.6 g/mol) and melting point (>200°C) due to halogenated substituents. The iodine atom facilitates radiolabeling applications .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Key Substituents |
|---|---|---|---|---|---|---|
| This compound | 683748-50-7 | C₇H₅FN₂O | 152.13 | N/A | ≥95 | 4-F, 3-OH |
| 4-Fluoro-6-iodo-1H-indazole | 887568-03-8 | C₇H₄FIN₂ | 262.02 | N/A | N/A | 4-F, 6-I |
| 3-(1-Benzyl-1H-imidazol-5-yl)-4-fluoro-1H-indole | N/A | C₁₈H₁₃FN₃ | 290.11 | 177–178 | 56 | 4-F, benzyl-imidazole |
| 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole | N/A | C₁₈H₁₂ClIN₃ | 473.6 | >200 | N/A | 6-Cl, 4-iodobenzyl-imidazole |
Table 2: Spectral Data Comparison
Key Findings
- Substituent Effects : Fluorine at position 4 enhances electronegativity and metabolic stability compared to chlorine or iodine analogues. Hydroxyl groups improve solubility but reduce lipophilicity .
- Biological Relevance : Indazole derivatives with fused imidazole or triazole moieties (e.g., Compounds 43, 8) show higher bioactivity than simpler indazoles, likely due to enhanced π-π stacking and hydrogen-bonding interactions .
- Synthetic Utility : Iodinated derivatives (e.g., 4-Fluoro-6-iodo-1H-indazole) are valuable intermediates in Suzuki–Miyaura cross-coupling reactions .
Biological Activity
4-Fluoro-1H-indazol-3-ol is a fluorinated indazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C₇H₅FN₂O
- Molecular Weight : 136.13 g/mol
- Structure : The compound features a hydroxyl group (-OH) at the 3-position and a fluorine atom at the 4-position of the indazole ring, enhancing its lipophilicity and biological activity .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound and related compounds. For instance, derivatives of indazole have been shown to exhibit significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | K562 (Chronic Myeloid Leukemia) | 5.15 | High (33.2 for HEK-293) |
| 6o (related compound) | A549 (Lung Cancer) | Not specified | Not specified |
| 6o (related compound) | Hep-G2 (Liver Cancer) | Not specified | Not specified |
The compound demonstrated a selective inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM, indicating its potential as a low-toxicity anticancer agent .
Anti-inflammatory Properties
This compound has also shown promise as an anti-inflammatory agent. It inhibits nitric oxide synthases (NOS), which are critical in the production of nitric oxide, a signaling molecule involved in inflammatory responses. Additionally, it has been found to inhibit the oxidation of arachidonic acid catalyzed by 5-lipoxygenase, suggesting its role in modulating inflammatory pathways .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation .
- Cell Cycle Modulation : It affects cell cycle distribution in cancer cells, promoting apoptosis and inhibiting proliferation through pathways involving Bcl2 family members and p53/MDM2 interactions .
- Binding Affinity : Molecular docking studies indicate that 4-fluoro substitution enhances binding affinity to target proteins compared to other substituents .
Study on Antitumor Activity
A study focused on various indazole derivatives, including this compound, evaluated their inhibitory effects against human cancer cell lines using the MTT assay. The results indicated that compounds with para-fluorine substitutions exhibited superior antitumor activities compared to those without .
Structure-Activity Relationship (SAR)
Research has established that the position and type of substituents on the indazole ring significantly influence biological activity:
| Substituent Position | Activity Impact |
|---|---|
| 4-Fluoro | Enhances antitumor activity |
| Hydroxymethyl Group | Contributes to overall reactivity |
The presence of fluorine at the 4-position was crucial for maintaining high activity against cancer cell lines, as demonstrated in comparative studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-fluoro-1H-indazol-3-ol, and what are their key reaction conditions?
- The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, analogous indazole derivatives are synthesized via refluxing with chloranil in xylene (10–30 hours), followed by NaOH treatment and recrystallization from methanol . Key parameters include solvent choice (e.g., xylene for high-temperature stability), stoichiometry of oxidizing agents (e.g., chloranil), and purification methods (e.g., recrystallization).
Q. How is the molecular structure of this compound confirmed experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refinement, with R-factors <0.05 indicating high precision . For instance, fluorinated indazole analogs in achieved a mean C–C bond length of 0.005 Å and an R factor of 0.050, demonstrating rigorous validation.
Q. What spectroscopic techniques are critical for characterizing purity and functional groups?
- 1H/19F NMR : To confirm fluorine substitution and aromatic proton environments.
- Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) verification (e.g., theoretical m/z for C7H5FN2O: 169.04).
- FT-IR : To identify hydroxyl (-OH) stretches (~3200 cm⁻¹) and C-F bonds (~1250 cm⁻¹). Cross-validation with SC-XRD data ensures consistency .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side products?
- Catalyst Screening : Evaluate Pd/C or Cu(I) catalysts for regioselective cyclization.
- Solvent Optimization : Test high-boiling solvents (e.g., DMF, toluene) to improve reaction kinetics.
- In-situ Monitoring : Use HPLC or TLC to track intermediates and terminate reactions at optimal conversion .
Q. What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry applications?
- DFT Calculations : Model electrophilic aromatic substitution (EAS) at the indazole core using Gaussian or ORCA software.
- Molecular Docking : Assess binding affinity to target proteins (e.g., kinases) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) .
Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions?
- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., GIAO method).
- Alternative Techniques : If 19F NMR conflicts with X-ray data, perform 2D NMR (COSY, HSQC) or SC-XRD to confirm regiochemistry .
Q. What strategies are effective for studying the biological activity of this compound derivatives?
- Antimicrobial Assays : Adapt protocols from hydrazone derivative studies (), using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- Kinase Inhibition Screens : Use fluorescence polarization assays to quantify ATP-binding site interactions .
Q. How can researchers ensure reproducibility in fluorinated indazole synthesis across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
